Bempedoic acid-d4

Description

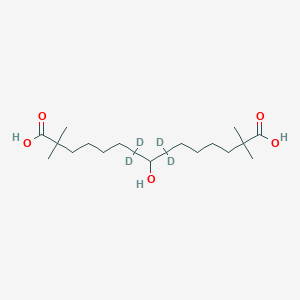

Structure

3D Structure

Properties

Molecular Formula |

C19H36O5 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

7,7,9,9-tetradeuterio-8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid |

InChI |

InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2 |

InChI Key |

HYHMLYSLQUKXKP-AREBVXNXSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCC(C)(C)C(=O)O)C(C([2H])([2H])CCCCC(C)(C)C(=O)O)O |

Canonical SMILES |

CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Bempedoic acid-d4 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bempedoic Acid-d4

This compound is a deuterated analog of bempedoic acid, a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor.[1] The "-d4" designation indicates that four hydrogen atoms in the bempedoic acid molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound an invaluable tool in analytical research, particularly in pharmacokinetic and bioanalytical studies.[2]

Bempedoic acid itself is a lipid-lowering agent used in the management of hypercholesterolemia.[3][4] It works by inhibiting cholesterol synthesis in the liver, leading to a reduction in low-density lipoprotein cholesterol (LDL-C) levels.[3][5]

Primary Use in Research

The primary application of this compound in a research setting is as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6]

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of bempedoic acid in complex biological matrices such as plasma and urine.[2][7] Because this compound is chemically identical to bempedoic acid, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled analyte. This allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability of the quantitative results.[6]

Quantitative Data from Bioanalytical Method Validation

The following tables summarize key quantitative parameters from published and validated LC-MS/MS methods for the quantification of bempedoic acid, where this compound was used as the internal standard.

Table 1: LC-MS/MS Method Parameters for Bempedoic Acid Quantification

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [7] |

| Linearity Range | 1.8–36.0 ng/mL | [2] |

| Correlation Coefficient (r²) | > 0.99 | [2] |

| Recovery | 94.2–98.4% | [2] |

Table 2: Pharmacokinetic Properties of Bempedoic Acid

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~3.5 hours | [8] |

| Elimination Half-Life (t½) | 21 ± 11 hours | [8] |

| Apparent Volume of Distribution (Vd/F) | 18 L | [9] |

| Plasma Protein Binding | 99.3% | [9] |

Experimental Protocols

The following is a representative, composite protocol for the quantification of bempedoic acid in human plasma using UPLC-MS/MS with this compound as an internal standard. This protocol is synthesized from several published methodologies.[2][7][10]

Preparation of Stock and Working Solutions

-

Bempedoic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of bempedoic acid and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Standard Solutions: Serially dilute the bempedoic acid stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at concentrations ranging from 10 ng/mL to 5000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Solid-Phase Extraction - SPE)

-

To 100 µL of plasma sample, add 25 µL of the internal standard working solution (100 ng/mL).

-

Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

-

Condition a mixed-mode anion exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE plate.

-

Wash the wells with 1 mL of 5% methanol in water, followed by 1 mL of hexane.

-

Elute the analytes with 1 mL of 2% formic acid in ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to ensure separation of bempedoic acid and this compound.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions:

-

Bempedoic acid: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

-

This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

-

Signaling Pathways and Experimental Workflow

Bempedoic Acid Mechanism of Action

Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA.[3] Bempedoyl-CoA inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[3][5] This inhibition leads to reduced cholesterol synthesis and upregulation of LDL receptors, resulting in increased clearance of LDL-C from the blood.[5] Bempedoic acid also activates AMP-activated protein kinase (AMPK), which further contributes to its lipid-lowering and anti-inflammatory effects.[3][5]

Caption: Bempedoic Acid's dual mechanism of action.

Experimental Workflow for Bempedoic Acid Quantification

The following diagram illustrates the typical workflow for quantifying bempedoic acid in plasma samples using this compound as an internal standard.

Caption: Bioanalytical workflow for bempedoic acid.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bempedoic acid, an inhibitor of ATP citrate lyase for the treatment of hypercholesterolemia: early indications and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome [frontiersin.org]

- 6. ejbps.com [ejbps.com]

- 7. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetic and pharmacokinetic-pharmacodynamic modeling of bempedoic acid and low-density lipoprotein cholesterol in healthy subjects and patients with dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. core.ac.uk [core.ac.uk]

- 10. primo.rowan.edu [primo.rowan.edu]

An In-depth Technical Guide to Bempedoic Acid-d4: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Bempedoic acid-d4, a deuterated isotopologue of the novel cholesterol-lowering agent, Bempedoic acid. Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor, which also activates AMP-activated protein kinase (AMPK), leading to reduced cholesterol and fatty acid synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's characteristics, experimental protocols for its analysis, and insights into its mechanism of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical Structure and Properties

This compound is a stable, isotopically labeled form of Bempedoic acid, where four hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 7,7,9,9-tetradeuterio-8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid | [3] |

| Synonyms | ETC-1002-d4, ESP-55016-d4 | [4] |

| Molecular Formula | C₁₉H₃₂D₄O₅ | [5] |

| Molecular Weight | 348.51 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥98.0% (by NMR) | [5] |

| CAS Number | 2408131-70-2 | [2] |

| Melting Point | 87-92 °C (for non-deuterated Bempedoic acid) | [1][6] |

| Solubility | Soluble in DMSO and DMF. Slightly soluble in Chloroform and Methanol. | [6] |

| Storage | Store at -20°C under an inert atmosphere. | [6] |

Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available, its synthesis can be inferred from the established routes for the non-deuterated Bempedoic acid, incorporating a deuterated building block. One common synthetic route for Bempedoic acid involves the alkylation of ethyl isobutyrate, followed by a series of reactions including a Finkelstein reaction, reaction with toluenesulfonylmethyl isocyanide (TosMIC), hydrolysis, and reduction.[7][8][9][10]

To introduce the deuterium labels at the 7 and 9 positions, a deuterated precursor would be required. A plausible approach would involve the use of a deuterated intermediate in the alkylation steps.

Below is a generalized workflow for the synthesis of Bempedoic acid, which could be adapted for the synthesis of the d4-analog.

Mechanism of Action

Bempedoic acid is a prodrug that is activated in the liver to its active form, bempedoyl-CoA.[1] Its primary mechanism of action involves the inhibition of ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1] By inhibiting ACL, bempedoic acid decreases the synthesis of cholesterol in the liver. This leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.[1]

In addition to ACL inhibition, Bempedoic acid has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[4] Activation of AMPK contributes to the overall lipid-lowering effects and may also be responsible for the observed anti-inflammatory properties of the drug.[4]

Experimental Data

Mass Spectrometry

The mass spectrum of this compound is consistent with its chemical structure. A Certificate of Analysis from a commercial supplier confirms that the mass spectrum aligns with the expected molecular weight of the deuterated compound.[5] While the full spectrum is not publicly available, the expected molecular ion peak would correspond to [M-H]⁻ at approximately m/z 347.5 in negative ion mode, reflecting the molecular weight of 348.51 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is also confirmed to be consistent with its structure by commercial suppliers.[5] The spectrum would be expected to show the characteristic peaks for the non-deuterated protons in the molecule, with the absence of signals at the positions where deuterium has been incorporated (positions 7 and 9).

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification

This protocol is a representative method for the analysis of Bempedoic acid, which can be adapted for this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 30:70 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

-

Prepare a series of calibration standards by diluting the stock solution to known concentrations.

-

Prepare the sample for analysis by dissolving it in the mobile phase or the diluent used for the standards.

Analysis Workflow:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This method is suitable for the quantification of this compound in biological matrices such as plasma or urine, where this compound can be used as an internal standard for the quantification of the non-deuterated drug.

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 column suitable for LC-MS applications.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

MRM Transitions: Specific precursor-to-product ion transitions would be monitored for Bempedoic acid and this compound. For Bempedoic acid, a potential transition could be m/z 343.3 → m/z 235.2. For this compound, the precursor ion would be shifted to approximately m/z 347.3.

Sample Preparation (from Plasma):

-

Protein precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample containing the analyte and the internal standard (this compound).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

Analysis Workflow:

References

- 1. Bempedoic Acid | C19H36O5 | CID 10472693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS - 2408131-70-2 | Axios Research [axios-research.com]

- 3. Bempedoic Acid D4 | CAS 2408131-70-2 | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. usbio.net [usbio.net]

- 7. tdcommons.org [tdcommons.org]

- 8. CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents [patents.google.com]

- 9. Synthetic method of bempedoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 10. arkat-usa.org [arkat-usa.org]

Synthesis and Purification of Deuterated Bempedoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bempedoic acid, with a particular focus on the preparation of its deuterated analogue. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows to support research and development in this area.

Introduction to Bempedoic Acid

Bempedoic acid is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia.[1] It acts as a prodrug, activated in the liver to its active form, bempedoyl-CoA, which then inhibits ACL, a key enzyme in the cholesterol biosynthesis pathway.[2] This mechanism of action ultimately leads to the lowering of low-density lipoprotein cholesterol (LDL-C) levels in the blood.[2] Deuterated analogues of pharmaceutical compounds are of significant interest as they can serve as internal standards in pharmacokinetic studies and may offer altered metabolic profiles.[3]

Synthesis of Bempedoic Acid and its Deuterated Analogue

The synthesis of Bempedoic acid has been approached through various routes. A common and scalable method begins with the alkylation of an isobutyrate derivative with a C5 dihaloalkane, followed by dimerization and subsequent functional group manipulations. To introduce deuterium, a deuterated reducing agent can be employed in the final reduction step, or deuterated starting materials can be used for more extensive labeling.

Proposed Synthesis of Deuterated Bempedoic Acid (d1-Bempedoic Acid)

A plausible and efficient method for the introduction of a single deuterium atom at the C8 position involves the reduction of the ketone intermediate, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, using a deuterated reducing agent such as sodium borodeuteride (NaBD₄).

Diagram of the Proposed Synthesis of d1-Bempedoic Acid:

Caption: Proposed synthetic pathway for d1-Bempedoic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate [4][5] To a solution of ethyl isobutyrate in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a solution of lithium diisopropylamide (LDA) in THF is added dropwise. After stirring, 1,5-dibromopentane is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by distillation.

Step 2: Synthesis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate [4] To a solution of ethyl 7-bromo-2,2-dimethylheptanoate and tosylmethyl isocyanide in anhydrous dimethyl sulfoxide (DMSO), sodium hydride is added portion-wise at a controlled temperature. Tetrabutylammonium iodide can be used as a phase-transfer catalyst. The reaction mixture is stirred at room temperature. After completion, the reaction is quenched with ice water and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The resulting intermediate is then hydrolyzed with aqueous hydrochloric acid in dichloromethane to yield the ketone intermediate.

Step 3: Reduction with Sodium Borodeuteride to form Diethyl 8-deuterio-8-hydroxy-2,2,14,14-tetramethylpentadecanedioate The ketone intermediate is dissolved in methanol and cooled to 0 °C. Sodium borodeuteride (NaBD₄) is added portion-wise, and the reaction is stirred for several hours at this temperature. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the deuterated alcohol intermediate.

Step 4: Hydrolysis to d1-Bempedoic Acid [4] The deuterated alcohol intermediate is dissolved in a mixture of ethanol and water containing potassium hydroxide. The solution is refluxed for several hours. After cooling, the reaction mixture is acidified with hydrochloric acid and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield crude d1-Bempedoic acid.

Quantitative Data for Synthesis

| Step | Reactants | Reagents/Solvents | Typical Yield | Purity (Method) | Reference(s) |

| 1. Alkylation | Ethyl isobutyrate, 1,5-Dibromopentane | LDA, THF | ~60% | Distillation | [4] |

| 2. Dimerization & Hydrolysis | Ethyl 7-bromo-2,2-dimethylheptanoate, Tosylmethyl isocyanide | NaH, Bu₄NI, DMSO; aq. HCl, CH₂Cl₂ | ~66% (2 steps) | - | [5] |

| 3. Reduction (non-deuterated) | Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | NaBH₄, MeOH | High | - | [5] |

| 4. Hydrolysis (non-deuterated) | Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate | KOH, EtOH/H₂O | ~60% | 83.8% (HPLC) (crude) | [4] |

| Overall (TosMIC-free route) | Pentane-1,5-diol, ε-caprolactone, methyl isobutyrate | Multiple steps | ~20% | - | [6] |

Purification of Bempedoic Acid

Crude Bempedoic acid is typically obtained as a viscous oil or a solid that requires further purification to meet pharmaceutical standards.[7] Common purification techniques include extraction, column chromatography, and recrystallization.[8] For achieving high purity, crystallization is a preferred method.[8]

Purification Workflow

Diagram of the Purification Workflow:

Caption: General workflow for the purification of Bempedoic acid.

Experimental Protocols for Purification

Recrystallization: [4] Crude Bempedoic acid is dissolved in a suitable solvent or solvent mixture, such as ethyl acetate and water, at an elevated temperature.[8] The solution is then allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield high-purity Bempedoic acid.

Column Chromatography: For the removal of closely related impurities, column chromatography using silica gel can be employed. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. The column is then eluted with a solvent system, such as a mixture of ethyl acetate and hexanes, to separate the desired product from impurities.

Quantitative Data for Purification

| Purification Method | Solvent(s) | Purity Achieved (Method) | Reference(s) |

| Recrystallization | Ethyl acetate/Water | >99.0% (by weight) | [8] |

| Recrystallization | Diethyl ether/Hexanes | - | [4] |

| Column Chromatography | Silica gel, Ethyl acetate/Hexane | - |

Signaling Pathway of Bempedoic Acid

Bempedoic acid is a prodrug that is activated in the liver to ETC-1002-CoA.[9] This active form inhibits ATP-citrate lyase (ACL), an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[9] Acetyl-CoA is a crucial precursor for the synthesis of both cholesterol and fatty acids.[10] By inhibiting ACL, bempedoic acid reduces the intracellular pool of acetyl-CoA, leading to a decrease in cholesterol synthesis. This, in turn, upregulates the expression of LDL receptors on the surface of liver cells, resulting in increased clearance of LDL-C from the bloodstream.[2]

Diagram of the Bempedoic Acid Signaling Pathway:

Caption: Mechanism of action of Bempedoic acid.

Conclusion

This technical guide has outlined the key aspects of the synthesis and purification of deuterated Bempedoic acid. While a specific protocol for the deuterated form is proposed based on established chemical principles, the synthesis and purification of the parent compound are well-documented. The provided experimental outlines, quantitative data, and visual diagrams serve as a valuable resource for researchers and professionals engaged in the development of Bempedoic acid and its analogues. Further optimization of the deuteration and purification steps will be crucial for producing high-purity, isotopically labeled Bempedoic acid for advanced research and clinical applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. veeprho.com [veeprho.com]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Crystalline forms of bempedoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. U.S. Patent Application for METHODS OF MAKING BEMPEDOIC ACID AND COMPOSITIONS OF THE SAME Patent Application (Application #20210139401 issued May 13, 2021) - Justia Patents Search [patents.justia.com]

- 9. WO2020257571A1 - Methods of making bempedoic acid and compositions of the same - Google Patents [patents.google.com]

- 10. Bempedoic Acid | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Isotopic Purity and Stability of Bempedoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid, a first-in-class ATP-citrate lyase (ACL) inhibitor, has emerged as a valuable therapeutic agent for the management of hypercholesterolemia. To facilitate pharmacokinetic, metabolic, and bioanalytical studies of bempedoic acid, a stable isotope-labeled internal standard, Bempedoic acid-d4, is often employed. This technical guide provides a comprehensive overview of the isotopic purity and stability of this compound, including detailed experimental protocols and relevant scientific data.

Isotopic Purity of this compound

The isotopic purity of a deuterated internal standard is a critical parameter that ensures the accuracy and reliability of quantitative bioanalytical methods. It is essential to characterize the isotopic distribution, including the abundance of the desired deuterated species (d4) and the presence of other isotopic variants (d0, d1, d2, d3, d5, etc.).

Data Presentation: Isotopic Distribution

While specific batch-to-batch variations exist, a representative isotopic distribution for this compound, as determined by mass spectrometry, is presented in Table 1. The chemical purity is typically reported to be ≥98.0% by NMR.

Table 1: Representative Isotopic Distribution of this compound

| Isotopic Species | Abbreviation | Representative Abundance (%) |

| Non-deuterated | d0 | < 0.5 |

| Mono-deuterated | d1 | < 1.0 |

| Di-deuterated | d2 | < 2.0 |

| Tri-deuterated | d3 | < 5.0 |

| Tetra-deuterated | d4 | > 90.0 |

| Penta-deuterated | d5 | < 2.0 |

Note: The data presented in this table is representative and may not reflect the exact isotopic distribution of a specific lot. It is crucial to refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Stability of this compound

Understanding the stability of this compound under various conditions is paramount for its proper storage, handling, and use in long-term studies. Stability studies, including forced degradation, are performed to identify potential degradation products and establish appropriate storage and handling protocols.

Data Presentation: Recommended Storage Conditions and Stability

Based on available data, the recommended storage conditions and known stability of this compound are summarized in Table 2.

Table 2: Recommended Storage and Stability of this compound

| Condition | Temperature | Duration | Form |

| Long-term Storage | -20°C | 3 years | Powder |

| Short-term Storage | 4°C | 2 years | Powder |

| In Solvent | -80°C | 6 months | Solution |

| In Solvent | -20°C | 1 month | Solution |

Forced Degradation Studies

Forced degradation studies are essential to assess the intrinsic stability of a molecule and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not extensively published, studies on non-deuterated bempedoic acid provide valuable insights into its degradation pathways. Bempedoic acid has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions[1][2].

Table 3: Summary of Forced Degradation Conditions for Bempedoic Acid (as a proxy for this compound)

| Stress Condition | Reagent/Condition | Typical Observation |

| Acidic Hydrolysis | 0.1 N HCl at 60°C | Significant degradation observed. |

| Basic Hydrolysis | 0.1 N NaOH at 60°C | Significant degradation observed. |

| Oxidative Degradation | 3% H₂O₂ at room temperature | Significant degradation observed. |

| Thermal Degradation | 60°C | Moderate degradation observed. |

| Photolytic Degradation | Exposure to UV light | Minimal degradation observed. |

Experimental Protocols

Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines a general procedure for determining the isotopic distribution of this compound using high-resolution mass spectrometry (HRMS).

Objective: To quantify the relative abundance of different isotopic species of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Scan Range: m/z 100-500.

-

Data Acquisition: Full scan mode with high resolution (>10,000).

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the different isotopic species (d0 to d5).

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each species relative to the total integrated area of all isotopic species.

-

Experimental workflow for isotopic purity determination.

Stability-Indicating HPLC-UV Method for Purity Assessment

This protocol describes a stability-indicating HPLC-UV method that can be used to assess the chemical purity of this compound and to monitor its degradation under stress conditions.

Objective: To develop a validated HPLC method for the quantification of this compound and its potential degradation products.

Instrumentation: An HPLC system with a UV detector.

Procedure:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase.

-

For forced degradation studies, subject the stock solution to various stress conditions (acid, base, oxidation, heat, light). Neutralize the acidic and basic samples before injection.

-

-

Analysis:

-

Inject the standard solution and the stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Method Validation:

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

References

Bempedoic Acid-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of bempedoic acid-d4 as an internal standard in the bioanalysis of bempedoic acid. We delve into the mechanism of action of bempedoic acid, the principles of utilizing a deuterated internal standard, and provide a detailed experimental framework for its application in pharmacokinetic and metabolic studies.

The Therapeutic Mechanism of Bempedoic Acid

Bempedoic acid is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor designed to lower low-density lipoprotein cholesterol (LDL-C).[1] It functions as a prodrug, undergoing activation primarily in the liver to its pharmacologically active form, ETC-1002-CoA.[1] This activation is catalyzed by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1), which is abundant in the liver but absent in skeletal muscle, thereby minimizing the risk of muscle-related side effects commonly associated with statins.

The active metabolite, ETC-1002-CoA, inhibits ACL, a key enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to a reduction in cholesterol synthesis in the liver, which in turn upregulates the expression of LDL receptors on hepatocytes. This increased receptor expression enhances the clearance of LDL-C from the bloodstream, ultimately lowering circulating LDL-C levels.[2]

Beyond its lipid-lowering effects, bempedoic acid has also been shown to possess anti-inflammatory properties, primarily through the activation of AMP-activated protein kinase (AMPK).

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise results. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.

Deuterated compounds, such as this compound, serve as excellent internal standards. The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass, allowing it to be differentiated from the unlabeled analyte by the mass spectrometer. However, the deuterated standard exhibits nearly identical physicochemical properties to the native compound. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for any variability in these steps. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS bioanalysis.

Experimental Protocol: Quantification of Bempedoic Acid in Human Plasma

This section outlines a typical experimental protocol for the quantification of bempedoic acid in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.

Sample Preparation: Solid-Phase Extraction (SPE)

A mixed-mode anion exchange solid-phase extraction method is employed to selectively extract bempedoic acid and this compound from the plasma matrix.[2][3]

-

Plate Conditioning: A 96-well mixed-mode anion exchange SPE plate is conditioned sequentially with methanol and then an appropriate equilibration buffer.

-

Sample Loading: An aliquot of human plasma, previously spiked with a known concentration of this compound, is loaded onto the conditioned SPE plate.

-

Washing: The plate is washed with a series of solutions to remove interfering substances. This typically includes a wash with an organic solvent followed by an aqueous wash.

-

Elution: Bempedoic acid and this compound are eluted from the SPE plate using a suitable elution solvent, often a mixture of an organic solvent and a weak acid.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected onto the column.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of bempedoic acid.[2][3]

-

Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both bempedoic acid and this compound to ensure selectivity and sensitivity.

-

Data Presentation: Method Validation Parameters

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of bempedoic acid using a deuterated internal standard.

| Parameter | Bempedoic Acid | Bempedoic Acid Metabolite (ESP15228) |

| Linearity Range (ng/mL) | 201.639 - 36115.241 | 30.027 - 4039.748 |

| Correlation Coefficient (r²) | > 0.9970 | > 0.9970 |

| Precision | Bempedoic Acid (%CV) | Bempedoic Acid Metabolite (ESP15228) (%CV) |

| Inter-assay | 0.1 - 1.2 | 0.7 - 4.6 |

| Intra-assay | 0.2 - 0.6 | 1.2 - 6.7 |

| Parameter | Bempedoic Acid | Bempedoic Acid Metabolite (ESP15228) |

| Recovery (%) | 67.69 | 66.33 |

| Lower Limit of Quantification (LLOQ) in Plasma (ng/mL) | 20 | 10 |

Visualizations

Signaling Pathway of Bempedoic Acid

Caption: Mechanism of action of bempedoic acid in hepatocytes.

Experimental Workflow for Bempedoic Acid Quantification

Caption: Bioanalytical workflow for bempedoic acid quantification.

References

Commercial Suppliers of Bempedo-d4-acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial suppliers of Bempedoic acid-d4, a deuterated internal standard crucial for the accurate quantification of Bempedoic acid in preclinical and clinical research. This document outlines the available technical specifications from various suppliers, details the mechanism of action of Bempedoic acid, and provides insights into experimental applications.

Introduction to Bempedoic Acid and its Deuterated Analog

Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C) levels.[1][2][3][4] It is a prodrug that is activated in the liver to its active form, bempedoyl-CoA, which then inhibits ACL, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[2][4][5][6] Additionally, Bempedoic acid has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[5][7] this compound is a stable isotope-labeled version of Bempedoic acid, where four hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, ensuring precise and accurate quantification of Bempedoic acid in various biological matrices.

Commercial Suppliers and Technical Data

Several commercial suppliers offer this compound for research purposes. The following tables summarize the available quantitative data from a selection of these suppliers. Researchers are advised to request the most recent certificate of analysis from the supplier for lot-specific information.

Table 1: General Information on Commercial this compound

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | HY-12357S2 | 2408131-70-2 | C₁₉H₃₂D₄O₅ | 348.51 |

| Simson Pharma | B1220008 | 2408131-70-2 | C₁₉H₃₂D₄O₅ | 348.51 |

| Axios Research | AR-B06170 | 2408131-70-2 | C₁₉H₃₂D₄O₅ | 348.52 |

| Pharmaffiliates | PA STI 089992 | 2408131-70-2 | C₁₉H₃₂D₄O₅ | 348.52 |

Table 2: Purity and Isotopic Enrichment of this compound

| Supplier | Chemical Purity | Isotopic Enrichment | Analytical Method |

| MedChemExpress | ≥98.0% | Not specified | NMR |

| Axios Research | ≥98.0% | ≥98.0% | HPLC, Mass Spectrometry |

Note: Data is based on publicly available information and may vary. Please contact the supplier for the most current specifications.

Mechanism of Action: Signaling Pathways of Bempedoic Acid

Bempedoic acid exerts its lipid-lowering effects through a dual mechanism involving the inhibition of ATP-citrate lyase (ACL) and the activation of AMP-activated protein kinase (AMPK).

Inhibition of Cholesterol Synthesis via ACL

Bempedoic acid is a prodrug that is converted to its active CoA derivative, ETC-1002-CoA, primarily in the liver by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1).[2][5] ETC-1002-CoA then directly inhibits ATP-citrate lyase, a key enzyme in the cholesterol biosynthesis pathway that is responsible for generating cytosolic acetyl-CoA from citrate.[2][5][6] The reduction in cytosolic acetyl-CoA leads to decreased synthesis of cholesterol. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, resulting in increased clearance of LDL-C from the bloodstream.[2][8]

Figure 1. Signaling pathway of Bempedoic acid via ACL inhibition.

Activation of AMPK

In addition to ACL inhibition, Bempedoic acid has been shown to activate AMPK, a central regulator of energy homeostasis.[5] The activation of AMPK by Bempedoic acid is independent of changes in cellular AMP/ATP ratios.[7] Activated AMPK can phosphorylate and inactivate key enzymes involved in fatty acid and cholesterol synthesis, further contributing to the lipid-lowering effects of the drug.[5]

Figure 2. Activation of AMPK by Bempedoic acid.

Experimental Protocols: Use of this compound in Bioanalysis

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Bempedoic acid in biological matrices such as plasma and urine.[9][10] The following provides a general workflow for such an analysis.

Sample Preparation

-

Spiking: A known amount of this compound (internal standard) is spiked into the biological sample (e.g., plasma, urine) and calibration standards.

-

Extraction: The analyte and internal standard are extracted from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[9] A mixed-mode anion exchange SPE has been shown to be effective for extracting these dicarboxylic acids.[9] For urine samples, acidification and dilution with isopropanol prior to extraction can prevent adsorptive losses.[9][10]

-

Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system. A C18 column is typically used to separate Bempedoic acid and this compound from other matrix components.[11][12][13] The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[11][12][13]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is typically performed using electrospray ionization (ESI) in the negative ion mode.[9][10] Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Bempedoic acid and this compound.

Data Analysis

The concentration of Bempedoic acid in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve generated from standards with known concentrations.

Figure 3. Experimental workflow for bioanalysis using this compound.

Conclusion

This compound is an essential tool for researchers working on the development and evaluation of Bempedoic acid. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate pharmacokinetic and pharmacodynamic data. This guide provides a starting point for researchers to source this compound and to understand its application in a research setting. For specific experimental conditions and detailed protocols, it is recommended to consult the scientific literature and the technical documentation provided by the suppliers.

References

- 1. Bempedoic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Bempedoic acid - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]

- 7. AMP-activated protein kinase and ATP-citrate lyase are two distinct molecular targets for ETC-1002, a novel small molecule regulator of lipid and carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. primo.rowan.edu [primo.rowan.edu]

- 10. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iajps.com [iajps.com]

- 12. researchgate.net [researchgate.net]

- 13. jchr.org [jchr.org]

Decoding the Certificate of Analysis: A Technical Guide to Bempedoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Guarantee of Quality

In the realm of pharmaceutical research and development, the Certificate of Analysis (CoA) stands as a critical document, assuring the identity, purity, and quality of a chemical reference standard. This guide provides an in-depth interpretation of a typical CoA for Bempedoic acid-d4, a deuterated analog of the cholesterol-lowering drug, Bempedoic acid. Understanding the nuances of a CoA is paramount for ensuring the accuracy and reproducibility of experimental results.

This compound is often used as an internal standard in pharmacokinetic and metabolic studies of its non-deuterated counterpart. The deuterium labeling provides a distinct mass signature, allowing for its differentiation from the endogenous or administered drug in biological matrices. This guide will dissect the key components of a this compound CoA, presenting the quantitative data in a clear, tabular format, and detailing the underlying experimental methodologies.

Summary of Quantitative Data

The following tables summarize the essential quantitative information typically found on a Certificate of Analysis for this compound.

Table 1: General Information and Physical-Chemical Properties

| Parameter | Specification |

| Product Name | This compound |

| Catalog Number | HY-12357S2 |

| CAS Number | 2408131-70-2 |

| Molecular Formula | C₁₉H₃₂D₄O₅ |

| Molecular Weight | 348.51 g/mol |

| Appearance | White to off-white solid |

Table 2: Analytical Data and Specifications

| Analytical Test | Result |

| Purity (by NMR) | ≥98.0% |

| ¹H NMR Spectrum | Consistent with structure |

| Mass Spectrum | Consistent with structure |

Table 3: Storage and Handling Recommendations

| Condition | Storage Duration |

| Powder (-20°C) | 3 years |

| Powder (4°C) | 2 years |

| In solvent (-80°C) | 6 months |

| In solvent (-20°C) | 1 month |

Experimental Protocols: The Science Behind the Specifications

A thorough understanding of the experimental methods used to generate the data on a CoA is crucial for a comprehensive interpretation. While a typical CoA provides a summary, this section details the likely methodologies employed for the analysis of this compound.

Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound. The purity of this compound is stated as ≥98.0% on the example CoA, and the following outlines a typical qNMR protocol.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), to a known concentration. A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals is added in a precisely weighed amount.

-

NMR Data Acquisition: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum. Key acquisition parameters are optimized for quantitative accuracy, including a sufficient relaxation delay (D1) to ensure complete T1 relaxation of all relevant protons.

-

Data Processing and Analysis: The acquired spectrum is processed, and the integrals of specific, well-resolved signals of this compound are compared to the integral of a known signal from the internal standard. The purity of this compound is then calculated based on the molar ratio of the analyte to the internal standard, taking into account their respective molecular weights and the number of protons contributing to the integrated signals.

Identity Confirmation by ¹H NMR Spectroscopy

The CoA confirms that the ¹H NMR spectrum is "Consistent with structure." This qualitative assessment verifies the chemical identity of the compound.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

NMR Data Acquisition: A ¹H NMR spectrum is acquired.

-

Spectral Interpretation: The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and integration values of the observed proton signals are compared to the expected spectrum based on the known chemical structure of this compound. The absence of significant unexpected signals further confirms the identity and high purity of the material. The deuterium labeling at specific positions would result in the absence of corresponding proton signals in the spectrum, which is a key confirmation point.

Identity Confirmation by Mass Spectrometry (MS)

The CoA also states that the mass spectrum is "Consistent with structure," providing another layer of identity confirmation by determining the compound's molecular weight.

Methodology:

-

Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Given its chemical nature, electrospray ionization (ESI) in negative ion mode is a common and effective technique. In this process, the sample is sprayed into the mass spectrometer, and the molecules are ionized, typically by deprotonation to form [M-H]⁻ ions.

-

Mass Analysis: The ionized molecules are then guided into a mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum will show a prominent peak corresponding to the deprotonated molecule of this compound. The measured m/z value is compared to the theoretically calculated molecular weight of the [C₁₉H₃₁D₄O₅]⁻ ion. A close match between the experimental and theoretical mass confirms the molecular formula and, by extension, the identity of the compound. Tandem mass spectrometry (MS/MS) can also be employed to fragment the parent ion and analyze the resulting fragment ions, providing further structural confirmation.[1][2]

Visualizing the Process

To better illustrate the workflow and logic behind a Certificate of Analysis, the following diagrams are provided.

References

Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds

For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium into molecules offers a powerful tool to enhance pharmacokinetic profiles and improve therapeutic outcomes. However, the unique properties of these isotopically labeled compounds necessitate specialized storage and handling protocols to maintain their chemical and isotopic integrity. This in-depth guide provides a comprehensive overview of best practices, stability testing methodologies, and critical considerations for working with deuterated compounds.

The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic fate. This "deuterium kinetic isotope effect" (KIE) arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[1][2][3] This increased metabolic stability can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[4][][6] However, to fully leverage these advantages, it is paramount that the deuterated compounds are stored and handled correctly to prevent degradation and isotopic dilution.

Core Principles of Storage and Handling

The primary challenges in maintaining the integrity of deuterated compounds are their susceptibility to hygroscopicity, isotopic exchange with atmospheric moisture, and sensitivity to light and temperature. The following guidelines are essential for mitigating these risks.

Atmosphere Control: Due to their hygroscopic nature, many deuterated compounds readily absorb moisture from the air. This can lead to chemical degradation and, more critically, isotopic dilution through hydrogen-deuterium (H-D) exchange. Therefore, it is imperative to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.

Temperature Regulation: The stability of deuterated compounds is often temperature-dependent. To minimize degradation, storage at reduced temperatures is generally recommended. For short-term storage, refrigeration (2-8 °C) may be sufficient, while long-term storage often requires freezing at -20 °C or even -80 °C. It is crucial to allow containers to equilibrate to room temperature before opening to prevent condensation from forming inside.

Light Protection: Many organic molecules, including deuterated compounds, are sensitive to light, which can catalyze degradation reactions. Storage in amber vials or other light-blocking containers is a fundamental precaution. When handling light-sensitive compounds, it is advisable to work in a dimly lit environment or use protective coverings.[7][8]

Container Selection: Single-use ampoules are ideal for minimizing contamination and exposure to the atmosphere. If multi-use vials are necessary, they should have tight-fitting septa to allow for the withdrawal of the compound with a syringe under an inert atmosphere.

Stability and Degradation Profile

The enhanced stability of deuterated compounds is a direct consequence of the kinetic isotope effect. Replacing a C-H bond with a C-D bond increases the activation energy required for bond cleavage, thereby slowing down metabolic processes.[9] While this generally translates to improved stability, the extent of this improvement is compound-specific and depends on which metabolic pathways are affected by deuteration.

| Compound | Condition | Parameter | Non-Deuterated | Deuterated | Fold Improvement |

| Tetrabenazine | In vivo (human) | Half-life (active metabolites) | ~4.8 hours | ~8.6 hours | ~1.8 |

| Donafenib | Clinical studies | Pharmacokinetic properties | - | Better PK properties, higher efficacy, and less-frequent adverse effects compared to Sorafenib | - |

| CTP-221 (deuterated S-lenalidomide) | In vitro | Rate of epimerization | - | 2-3 times more stable to epimerization than S-lenalidomide | 2-3 |

Note: The table above provides a summary of available quantitative data. The stability of deuterated compounds is highly specific to the molecule and the site of deuteration.

Experimental Protocols

To ensure the quality and stability of deuterated compounds, a robust testing program is essential. This includes assessing hygroscopicity, conducting forced degradation studies, and verifying photostability.

Hygroscopicity Testing

Objective: To determine the propensity of a deuterated compound to absorb moisture from the atmosphere.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the deuterated compound (typically 5-10 mg) into a pre-weighed container.

-

Controlled Humidity Exposure: Place the open container in a humidity chamber with a controlled relative humidity (RH), for example, 75% RH, which can be achieved using a saturated sodium chloride solution.

-

Gravimetric Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), remove the sample from the chamber, quickly seal the container, and re-weigh it to determine the amount of moisture absorbed.

-

Data Analysis: Calculate the percentage of weight gain over time. The European Pharmacopoeia provides classifications for hygroscopicity based on the percentage of weight gain after 24 hours at 80% RH and 25 °C.

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways, and to assess the intrinsic stability of the deuterated compound under various stress conditions.[10] This information is crucial for developing stability-indicating analytical methods.

Methodology:

-

Acid and Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) in separate experiments.

-

Heat the solutions (e.g., at 60 °C) for a defined period (e.g., 24 hours).

-

Neutralize the solutions and analyze for degradation products using a stability-indicating method like HPLC-UV or LC-MS/MS.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature or slightly elevated temperature for a set time.

-

Analyze the sample for degradation products.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C) in a controlled oven for an extended period.

-

Analyze the sample for any signs of degradation.

-

-

Photostability Testing (as per ICH Q1B guidelines): [3][11]

-

Expose the deuterated compound (both as a solid and in solution) to a light source that provides a combination of visible and ultraviolet (UV) light.[12][13]

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours per square meter.

-

A dark control sample should be stored under the same conditions but protected from light to differentiate between thermal and photolytic degradation.

-

Analyze the exposed and control samples for degradation.

-

Analytical Methods for Stability Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing isotopic purity by quantifying the residual proton signals at the sites of deuteration.[14] It can also be used to monitor H-D exchange rates by observing the disappearance of proton signals over time when the compound is dissolved in a deuterated solvent like D₂O.

Mass Spectrometry (MS): High-resolution mass spectrometry (LC-MS/MS) is essential for identifying and quantifying degradation products formed during stability studies. The mass difference between the deuterated parent compound and its degradation products can help elucidate the degradation pathways.

Karl Fischer Titration: This is the gold standard for accurately determining the water content in a sample.[1][4] It is a crucial quality control test, especially for hygroscopic deuterated compounds.

Visualizing Key Processes and Workflows

To further clarify the critical aspects of handling and testing deuterated compounds, the following diagrams illustrate key concepts and decision-making processes.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 6. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Substrate and solvent isotope effects on the fate of the active oxygen species in substrate-modulated reactions of putidamonooxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scirp.org [scirp.org]

- 14. eurisotop.com [eurisotop.com]

The Linchpin of Precision: Bempedoic Acid-d4 in Pharmacokinetic Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug development, understanding a compound's pharmacokinetic (PK) profile is paramount. For bempedoic acid, a novel ATP-citrate lyase (ACL) inhibitor for hypercholesterolemia, accurate and precise quantification in biological matrices is crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME). This technical guide delves into the critical role of its deuterated analogue, Bempedoic acid-d4, in enabling robust bioanalytical methods essential for successful pharmacokinetic studies.

The Imperative for an Internal Standard in Bioanalysis

Pharmacokinetic studies rely on the accurate measurement of drug concentrations in complex biological matrices like plasma and urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. However, the analytical process is susceptible to variations that can impact the accuracy and precision of the results. These variables include inconsistencies in sample preparation, fluctuations in the injection volume, and matrix effects, where endogenous components in the biological sample can suppress or enhance the ionization of the analyte.

To compensate for this variability, an internal standard (IS) is indispensable. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. It is added at a known concentration to all samples, including calibration standards and quality controls, at the earliest stage of sample preparation. By calculating the ratio of the analyte's response to the internal standard's response, any variations introduced during the analytical workflow can be effectively normalized, leading to reliable and reproducible data.

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" in LC-MS/MS-based bioanalysis. These compounds co-elute with the analyte and experience identical extraction recovery and matrix effects, providing the most accurate correction for analytical variability.

This compound: The Ideal Internal Standard

This compound is a deuterated form of bempedoic acid, where four hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass allows it to be differentiated from the parent drug by the mass spectrometer while maintaining nearly identical physicochemical properties. This makes this compound the ideal internal standard for the bioanalysis of bempedoic acid for several key reasons:

-

Similar Chromatographic Behavior: Due to its structural similarity, this compound co-elutes with bempedoic acid, ensuring that both compounds are subjected to the same matrix effects at the same time.

-

Equivalent Extraction Recovery: During sample preparation, any loss of bempedoic acid will be mirrored by a proportional loss of this compound, ensuring the accuracy of the final concentration measurement.

-

Comparable Ionization Efficiency: Both the analyte and the internal standard will be ionized with similar efficiency in the mass spectrometer's source, further minimizing analytical variability.

Experimental Protocol: Quantification of Bempedoic Acid in Human Plasma

A validated LC-MS/MS method for the simultaneous quantification of bempedoic acid and its active metabolite, ESP15228, in human plasma has been developed and extensively used in clinical studies. This method employs this compound as the internal standard for bempedoic acid.

Sample Preparation

The sample preparation procedure utilizes a mixed-mode anion exchange solid-phase extraction (SPE) technique, which is highly selective for the acidic nature of bempedoic acid and its metabolite.

-

Aliquoting: 100 µL of human plasma is aliquoted into a 96-well plate.

-

Internal Standard Spiking: A working solution of this compound in an organic solvent is added to each well.

-

Acidification: The plasma samples are acidified to ensure the analytes are in the correct charge state for binding to the SPE sorbent.

-

Solid-Phase Extraction:

-

Conditioning: The SPE plate is conditioned with methanol followed by an equilibration with an acidic buffer.

-

Loading: The pre-treated plasma samples are loaded onto the SPE plate.

-

Washing: The plate is washed with a series of solvents to remove interfering endogenous components.

-

Elution: The analytes and the internal standard are eluted from the sorbent using a suitable organic solvent mixture.

-

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution compatible with the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The analysis is performed using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

| Parameter | Specification |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | A linear gradient from low to high organic phase over several minutes |

| Injection Volume | 5 µL |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Bempedoic Acid | 343.2 | 239.2 |

| This compound | 347.2 | 243.2 |

Method Validation and Data Presentation

The bioanalytical method utilizing this compound as an internal standard has been rigorously validated according to regulatory guidelines. The validation ensures the method is accurate, precise, selective, and robust for its intended purpose.

Calibration Curve

The method demonstrates excellent linearity over the desired concentration range for bempedoic acid in human plasma.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Bempedoic Acid | 10 - 10,000 | > 0.99 |

Accuracy and Precision

The accuracy and precision of the method are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| Low | 30 | ± 15% | < 15% |

| Medium | 500 | ± 15% | < 15% |

| High | 8,000 | ± 15% | < 15% |

Recovery and Matrix Effect

The extraction recovery of bempedoic acid from plasma is consistent and high, and the matrix effect is minimal and compensated for by the use of the deuterated internal standard.

| Parameter | Bempedoic Acid | This compound |

| Extraction Recovery | ~90% | ~90% |

| Matrix Factor | 0.95 - 1.05 | 0.95 - 1.05 |

Visualizing the Workflow and Metabolic Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway of bempedoic acid.

Caption: Experimental workflow for the quantification of bempedoic acid.

Unveiling the Mass Shift: A Technical Guide to Bempedoic Acid-d4 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of utilizing bempedoic acid-d4 as an internal standard in the quantitative analysis of bempedoic acid. By delving into the core concepts of isotopic labeling and mass spectrometry, this document provides a comprehensive resource for researchers and drug development professionals engaged in bioanalytical method development and validation.

Introduction: The Role of Isotopically Labeled Internal Standards

In the realm of quantitative analysis, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results. This compound, a deuterated analog of the lipid-lowering agent bempedoic acid, serves as an ideal SIL-IS. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by a mass spectrometer, enabling reliable correction for any variability in the analytical process.

Understanding the Mass Shift: Bempedoic Acid vs. This compound

The key to utilizing this compound as an internal standard lies in its predictable and well-defined mass shift compared to the non-labeled compound. This mass difference is achieved by replacing four hydrogen (H) atoms with four deuterium (D) atoms in the molecule.

Table 1: Quantitative Data Summary

| Compound | Molecular Formula | Exact Mass (Da) | Molecular Weight ( g/mol ) |

| Bempedoic Acid | C₁₉H₃₆O₅ | 344.2563 | 344.49 |

| This compound | C₁₉H₃₂D₄O₅ | 348.2814 | 348.52 |

| Mass Shift | +4.0251 | +4.03 |

The introduction of four deuterium atoms results in a nominal mass increase of 4 Da. This distinct mass difference is readily resolved by modern mass spectrometers, allowing for the simultaneous monitoring of both the analyte and the internal standard without mutual interference.

The specific positions of the deuterium labels are crucial for the stability of the isotope label and to avoid any kinetic isotope effects that might alter the molecule's chromatographic behavior. In the case of commercially available this compound, the deuterium atoms are strategically placed at the 7, 7, 9, and 9 positions of the pentadecanedioic acid backbone.

Diagram 1: Structural Comparison

Methodological & Application

Application Note: High-Throughput Quantification of Bempedoic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bempedoic acid in human plasma. The method utilizes Bempedoic acid-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The method was developed and is presented here to support pharmacokinetic and toxicokinetic studies of Bempedoic acid.

Introduction

Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C) levels.[1][2] It is an important therapeutic option for patients with hypercholesterolemia.[1] To characterize its pharmacokinetic profile, a reliable and sensitive bioanalytical method is essential. LC-MS/MS offers high selectivity and sensitivity for the quantification of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the determination of Bempedoic acid in human plasma for research and drug development professionals.

Experimental Protocols

1. Materials and Reagents

-

Bempedoic acid (purity ≥98%)

-

This compound (purity ≥98%, isotopic purity ≥99%)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bempedoic acid and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Bempedoic acid stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and QC samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

3. Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all samples except the blank.

-

Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see Table 1).

-

Vortex mix and inject into the LC-MS/MS system.

LC-MS/MS Method

The liquid chromatography and mass spectrometry parameters are summarized in the tables below.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| IonSpray Voltage | -4500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Entrance Potential | -10 V |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Q1 Mass (amu) | Q3 Mass (amu) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |

| Bempedoic acid | 343.3 | 299.3 | -60 | -25 |

| This compound | 347.3 | 303.3 | -60 | -25 |

Data Analysis

The peak areas of Bempedoic acid and this compound were integrated using the instrument's software. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression was used to fit the data. The concentrations of Bempedoic acid in the QC and unknown samples were determined from the calibration curve.

Method Validation Summary

The method should be validated in accordance with regulatory guidelines. Key validation parameters are summarized below.

Table 4: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | ±15% of the nominal concentration (±20% for LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Stable under expected storage and processing conditions |

Experimental Workflow

References

Application Note: Quantitation of Bempedoic Acid in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction